molecular formula C9H4ClF3 B13176084 Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- CAS No. 82203-84-7

Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)-

Cat. No.: B13176084
CAS No.: 82203-84-7
M. Wt: 204.57 g/mol
InChI Key: BOXDVHRYKAOJSO-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)-: is an organic compound with the molecular formula C9H5ClF3 It is a derivative of benzene, where a chlorine atom and a trifluoropropynyl group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- typically involves the reaction of 1-chloro-4-iodobenzene with 3,3,3-trifluoropropyne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Addition Reactions: The triple bond in the trifluoropropynyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in a polar solvent like ethanol.

    Addition Reactions: Electrophiles such as hydrogen halides or halogens in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 1-hydroxy-4-(3,3,3-trifluoro-1-propynyl)benzene or 1-amino-4-(3,3,3-trifluoro-1-propynyl)benzene.

    Addition Products: Compounds like 1-chloro-4-(3,3,3-trifluoro-1,2-dihydropropynyl)benzene.

    Oxidation Products: Oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry: Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- is used as a building block in organic synthesis

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, making this compound a valuable intermediate in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- involves its interaction with specific molecular targets. The trifluoropropynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The chlorine atom can undergo substitution reactions, leading to the formation of new derivatives with different biological activities. The compound’s effects are mediated through its interaction with enzymes, receptors, and other molecular targets, modulating their activity and function.

Comparison with Similar Compounds

    Benzene, 1-chloro-4-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group instead of a trifluoropropynyl group.

    Benzene, 1-chloro-4-(3,3,3-trifluoropropyl)-: Similar structure but with a trifluoropropyl group instead of a trifluoropropynyl group.

    Benzene, 1-chloro-4-(2,2,2-trifluoroethyl)-: Similar structure but with a trifluoroethyl group instead of a trifluoropropynyl group.

Uniqueness: Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

82203-84-7

Molecular Formula

C9H4ClF3

Molecular Weight

204.57 g/mol

IUPAC Name

1-chloro-4-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C9H4ClF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H

InChI Key

BOXDVHRYKAOJSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC(F)(F)F)Cl

Origin of Product

United States

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